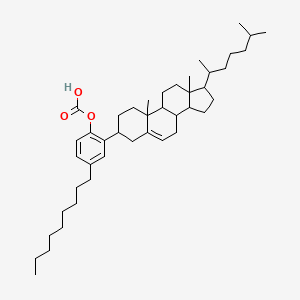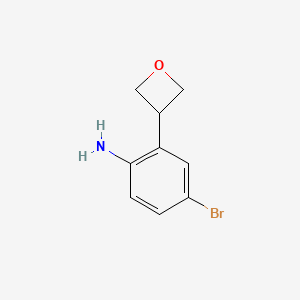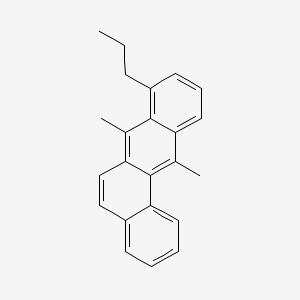
N-(tert-Butoxycarbonyl)-N-(2-tert-butoxy-2-oxoethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of tert-butyl bromoacetate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amine.
Substitution: Depending on the nucleophile used, the major products can vary, but typically involve the replacement of the tert-butoxy group with the nucleophile.
Aplicaciones Científicas De Investigación
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine site.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic procedures and can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of complex molecules, such as peptides, without interference from the amine group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butoxycarbonyl (Boc) protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Fmoc protected amino acids: Another class of protecting groups used in peptide synthesis, which are removed under basic conditions.
Uniqueness
2-((2-(tert-Butoxy)-2-oxoethyl)(tert-butoxycarbonyl)amino)acetic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthetic procedures. This dual protection allows for more complex synthetic routes and the formation of intricate molecular structures .
Propiedades
Fórmula molecular |
C13H23NO6 |
|---|---|
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8-14(7-9(15)16)11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,16) |
Clave InChI |
QXZSLEMYHCTAAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


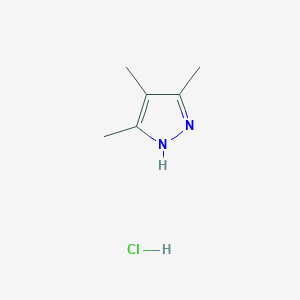
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
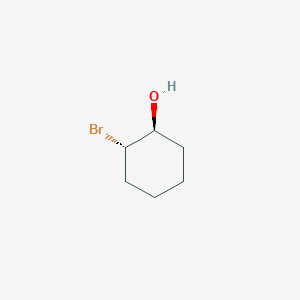

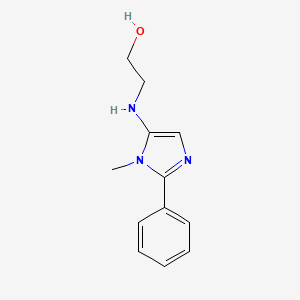

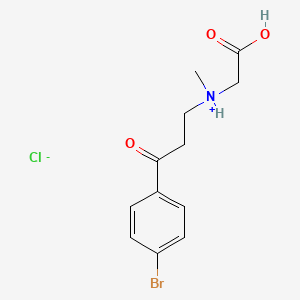
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
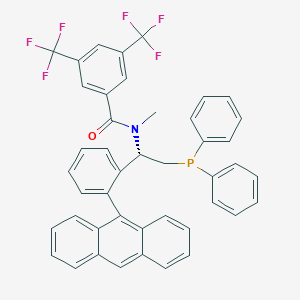
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
